N-BOC-3-(Propoxymethyl)azetidine

Description

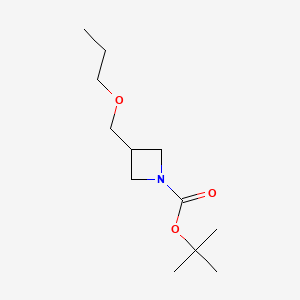

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLSVSPWOKBAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742955 | |

| Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-10-3 | |

| Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to N-BOC-3-(Propoxymethyl)azetidine for Advanced Chemical Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged" scaffolds in medicinal chemistry.[1] Their significance stems from a unique balance of properties conferred by their inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain is intermediate between the highly reactive aziridines and the more stable, unreactive pyrrolidines.[1] This characteristic makes the azetidine ring stable enough for convenient handling while remaining susceptible to specific ring-opening reactions under controlled conditions, providing unique synthetic pathways.[1] Furthermore, the compact, rigid, and three-dimensional nature of the azetidine core makes it an attractive bioisostere for other common rings and a valuable building block for introducing novel physicochemical properties into drug candidates.

This guide focuses on N-BOC-3-(Propoxymethyl)azetidine , a functionalized derivative designed for seamless integration into complex synthetic workflows. The presence of the tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom ensures stability and predictable reactivity, while the 3-(propoxymethyl) substituent offers a handle for modulating properties like lipophilicity and metabolic stability. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing core chemical properties, synthetic insights, and practical application protocols.

Physicochemical and Structural Properties

N-BOC-3-(Propoxymethyl)azetidine is a synthetically useful building block whose identity is defined by its specific molecular structure and associated properties.

Core Data

Key identifying information for N-BOC-3-(Propoxymethyl)azetidine is summarized in the table below.

| Property | Value | Source |

| Chemical Name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | N/A |

| CAS Number | 1373233-10-3 | [2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2] |

| Molecular Weight | 229.32 g/mol | [2] |

| MDL Number | MFCD22192547 | [2] |

| SMILES | CCCOCC1CN(C(OC(C)(C)C)=O)C1 | [2] |

Chemical Structure

The structure features a central azetidine ring, a BOC-protected nitrogen, and a propoxymethyl ether substituent at the C3 position.

Caption: Chemical structure of N-BOC-3-(Propoxymethyl)azetidine.

Synthesis and Reactivity

The utility of N-BOC-3-(Propoxymethyl)azetidine lies in its predictable synthesis and subsequent reactivity, primarily centered around the deprotection of the nitrogen atom.

Proposed Synthetic Protocol

A robust and scalable synthesis can be achieved via a Williamson ether synthesis, starting from the commercially available N-BOC-3-(hydroxymethyl)azetidine. This method is predicated on the deprotonation of the primary alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkylating agent.

Caption: Proposed synthetic workflow for N-BOC-3-(Propoxymethyl)azetidine.

Experimental Protocol: Synthesis of N-BOC-3-(Propoxymethyl)azetidine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-BOC-3-(hydroxymethyl)azetidine (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the sodium alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

-

-

Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The generated alkoxide acts as a nucleophile, displacing the bromide ion from 1-bromopropane in a classic Sₙ2 reaction to form the desired ether linkage. An excess of the alkylating agent ensures complete conversion.

-

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Core Reactivity: The N-BOC Protecting Group

The primary synthetic application of this molecule involves the removal of the BOC group to unmask the azetidine nitrogen, making it available for subsequent coupling reactions.[3] This deprotection is typically achieved under acidic conditions.

Caption: N-BOC deprotection to yield the free secondary amine.

Experimental Protocol: N-BOC Deprotection

-

Reaction Setup: Dissolve N-BOC-3-(Propoxymethyl)azetidine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

-

Causality: TFA is a strong acid that protonates the carbonyl oxygen of the BOC group, initiating its fragmentation into carbon dioxide, the stable tert-butyl cation (which is trapped or evolves as isobutylene), and the desired free amine (as its trifluoroacetate salt).

-

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to yield the free amine.

Anticipated Spectroscopic Profile

While an experimental spectrum is definitive, the ¹H and ¹³C NMR spectra of N-BOC-3-(Propoxymethyl)azetidine can be confidently predicted based on its structure and established chemical shift principles.[4]

-

¹H NMR:

-

~1.45 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the BOC protector.[4]

-

~0.90 ppm (t, 3H): A triplet for the terminal methyl group of the propyl chain.

-

~1.55 ppm (sextet, 2H): A multiplet for the central methylene group (-CH₂-) of the propyl chain.

-

~3.40 ppm (t, 2H): A triplet for the methylene group of the propyl chain attached to the ether oxygen (-O-CH₂-).

-

~3.50-4.10 ppm (m, 7H): A complex region of overlapping multiplets corresponding to the seven protons on and attached to the azetidine ring (2x CH₂ on the ring, 1x CH on the ring, and the CH₂ of the propoxymethyl linker).

-

-

¹³C NMR:

-

~179 ppm: Carbonyl carbon of the BOC group.

-

~80 ppm: Quaternary carbon of the BOC group.

-

~28 ppm: Methyl carbons of the BOC group.

-

~70-75 ppm: Carbons of the propoxy and linker methylene groups attached to oxygen.

-

~50-60 ppm: Methylene carbons of the azetidine ring.

-

~30-35 ppm: Methine carbon of the azetidine ring.

-

~10-25 ppm: Carbons of the propyl chain.

-

Applications in Medicinal Chemistry and Drug Development

N-BOC-3-(Propoxymethyl)azetidine is not an active pharmaceutical ingredient itself but rather a versatile building block for constructing more complex molecules. Its value is realized after the BOC deprotection.

-

Scaffold Decoration: The liberated secondary amine is a potent nucleophile, ideal for participating in a wide range of reactions including amide bond couplings, reductive aminations, and SₙAr reactions. This allows for the systematic exploration of chemical space around the azetidine core.

-

PROTAC Linkers: Small, rigid scaffolds like azetidine are increasingly used in the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[5] This compound provides a pre-functionalized azetidine ready for incorporation into such linkers.

-

Bioisosteric Replacement: The 3-substituted azetidine motif can serve as a bioisostere for other saturated heterocycles like piperidine or pyrrolidine, offering a different vector for substituents and potentially improving properties such as solubility, metabolic stability, or target engagement.

-

Fragment-Based Drug Discovery (FBDD): The deprotected core, 3-(propoxymethyl)azetidine, represents a valuable fragment for screening against biological targets. The propoxy group provides a balance of lipophilicity and hydrogen bond accepting capability.

The incorporation of azetidines has been a successful strategy in developing drugs for a range of therapeutic areas, including antimalarials and kinase inhibitors.[1][6]

Safety and Handling

No specific safety data sheet is available for N-BOC-3-(Propoxymethyl)azetidine. However, based on data for structurally related compounds such as 1-BOC-azetidine-3-carboxylic acid and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, the following precautions are advised.[7][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as the latter will cleave the BOC group.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Hazards: Assumed to be a potential irritant to the skin, eyes, and respiratory tract based on GHS classifications for similar molecules.[8] Avoid ingestion and inhalation.[7]

Conclusion

N-BOC-3-(Propoxymethyl)azetidine is a highly valuable, specialized chemical building block for advanced organic synthesis and drug discovery. Its key attributes—a stable, protected nitrogen and a modulatory ether side chain on a strained azetidine core—provide chemists with a reliable tool for introducing this privileged scaffold into novel molecular architectures. The straightforward and predictable nature of its synthesis and deprotection reactions ensures its seamless integration into multi-step synthetic campaigns, empowering the development of next-generation therapeutics.

References

-

Singh, G. S., & Singh, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

-

Angene. (n.d.). N-BOC-3-(Propoxymethyl)azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

-

Leonori, D. et al. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

-

Britton, J. et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

Hameed, A. et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]

- 3. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-BOC-3-(Propoxymethyl)azetidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-BOC-3-(Propoxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, small, strained heterocycles have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1] Its inherent ring strain and non-planar, three-dimensional structure provide a unique conformational rigidity that can enhance binding affinity to biological targets.[1] Furthermore, the incorporation of azetidine scaffolds into drug candidates often leads to improved physicochemical properties, such as increased metabolic stability and enhanced aqueous solubility, making them highly attractive as bioisosteres for more common rings like piperidine or pyrrolidine.[1]

Several FDA-approved drugs, including the kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine core, underscoring its therapeutic relevance.[1] This guide focuses on a key synthetic building block, N-BOC-3-(Propoxymethyl)azetidine , providing a comprehensive overview of its synthesis, characterization, and potential applications for professionals engaged in drug development. This molecule serves as a versatile intermediate, enabling the introduction of a functionalized azetidine moiety into more complex molecular structures.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

The synthesis of N-BOC-3-(Propoxymethyl)azetidine is most logically approached through the formation of the ether linkage at the C3-position. A retrosynthetic analysis reveals a straightforward disconnection across the propoxymethyl ether bond, pointing to N-BOC-3-(hydroxymethyl)azetidine as a readily accessible starting material and a propyl halide as the electrophilic partner.

This disconnection strongly suggests the Williamson ether synthesis as the primary synthetic strategy. This classic yet robust reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide.[2][3][4]

Causality Behind Experimental Choices:

-

Choice of Starting Material: N-BOC-3-(hydroxymethyl)azetidine is selected due to its commercial availability and the presence of a primary alcohol, which is ideal for SN2 reactions, minimizing competing elimination pathways. The tert-butyloxycarbonyl (BOC) group provides robust protection for the azetidine nitrogen under basic conditions, preventing side reactions, and can be readily removed under acidic conditions for subsequent functionalization.

-

Choice of Base: Sodium hydride (NaH) is an exemplary choice for deprotonating the primary alcohol. As a strong, non-nucleophilic base, it irreversibly forms the sodium alkoxide and hydrogen gas, driving the reaction to completion without introducing a competing nucleophile into the mixture.

-

Choice of Electrophile: 1-Iodopropane is an excellent electrophile for this SN2 reaction. Iodide is a superb leaving group, facilitating a rapid and efficient substitution reaction. 1-Bromopropane is also a suitable, albeit slightly less reactive, alternative.

-

Choice of Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is optimal for the Williamson ether synthesis.[4] These solvents effectively solvate the sodium cation of the alkoxide intermediate but do not engage in hydrogen bonding with the nucleophile, thereby maximizing its reactivity.

Synthetic Workflow Diagram

The overall synthetic pathway is a direct and efficient two-step process from the starting alcohol.

Caption: Synthetic workflow for N-BOC-3-(Propoxymethyl)azetidine via Williamson ether synthesis.

Part 2: Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis and purification of the target compound.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | CAS Number |

| N-BOC-3-(hydroxymethyl)azetidine | 187.23 | 142253-56-3 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 7646-69-7 |

| 1-Iodopropane | 169.99 | 107-08-4 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 |

| Saturated aq. NH₄Cl | - | - |

| Saturated aq. NaCl (Brine) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 |

| Hexanes | - | 110-54-3 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add N-BOC-3-(hydroxymethyl)azetidine (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Expert Insight: The slow, portion-wise addition is crucial to control the evolution of hydrogen gas and prevent an excessive exotherm.

-

-

Alkoxide Formation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The cessation of gas evolution and the formation of a cloudy white suspension indicate the complete formation of the sodium alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodopropane (1.2 eq) dropwise via the dropping funnel over 10 minutes.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system, visualizing with a potassium permanganate stain. The disappearance of the starting material spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction completion.

-

Workup and Extraction:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated aqueous NaCl (brine) (1x).

-

Trustworthiness: The aqueous washes are critical for removing inorganic salts and residual THF, ensuring a clean crude product.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to afford N-BOC-3-(Propoxymethyl)azetidine as a clear, colorless oil.

Part 3: Comprehensive Characterization

Structural confirmation of the synthesized N-BOC-3-(Propoxymethyl)azetidine is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on standard chemical principles and data from analogous structures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1373233-10-3 | [5] |

| Molecular Formula | C₁₂H₂₃NO₃ | [5] |

| Molecular Weight | 229.32 g/mol | [5] |

| Appearance | Predicted: Clear, colorless oil | - |

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides a definitive proton map of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.05 | t, J=7.5 Hz | 2H | Azetidine CH₂ (positions 2 & 4) |

| ~ 3.65 | t, J=7.5 Hz | 2H | Azetidine CH₂ (positions 2 & 4) |

| ~ 3.50 | d, J=6.0 Hz | 2H | -O-CH₂ -Azetidine |

| ~ 3.38 | t, J=6.7 Hz | 2H | Propyl CH₂ -O- |

| ~ 2.80 | m | 1H | Azetidine CH (position 3) |

| ~ 1.55 | sext, J=7.0 Hz | 2H | Propyl -CH₂ -CH₃ |

| 1.45 | s | 9H | BOC -C(CH₃ )₃ |

| ~ 0.90 | t, J=7.4 Hz | 3H | Propyl -CH₂-CH₃ |

Spectrometer: 400 MHz, Solvent: CDCl₃

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.5 | BOC C =O |

| ~ 79.5 | BOC -C (CH₃)₃ |

| ~ 73.0 | Propyl CH₂ -O- |

| ~ 71.5 | -O-CH₂ -Azetidine |

| ~ 54.0 (2C) | Azetidine C H₂ (positions 2 & 4) |

| ~ 35.0 | Azetidine C H (position 3) |

| 28.4 (3C) | BOC -C(C H₃)₃ |

| ~ 22.8 | Propyl -C H₂-CH₃ |

| ~ 10.5 | Propyl -CH₂-C H₃ |

Spectrometer: 100 MHz, Solvent: CDCl₃

Mass Spectrometry and IR Spectroscopy

These techniques provide confirmation of molecular weight and functional groups.

| Technique | Expected Result | Interpretation |

| MS (ESI+) | m/z 230.1 [M+H]⁺, 252.1 [M+Na]⁺ | Confirms the molecular weight of the target compound. |

| FT-IR (thin film) | ~2970-2870 cm⁻¹ (strong, sharp)~1695 cm⁻¹ (strong, sharp)~1110 cm⁻¹ (strong, broad) | C-H stretching (alkane)C=O stretching (carbamate)[6]C-O stretching (ether) |

Part 4: Applications in Drug Development

N-BOC-3-(Propoxymethyl)azetidine is not an end-product but a versatile intermediate. Its value lies in the orthogonal nature of the BOC protecting group and the stable ether linkage.

Key Functionalization Pathway: BOC Deprotection

The primary utility of this building block is realized upon the removal of the BOC group to unmask the secondary amine of the azetidine ring. This is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.

This deprotection yields 3-(Propoxymethyl)azetidine , a nucleophilic amine ready for a variety of subsequent coupling reactions:

-

Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

-

Amide Coupling: Acylation with carboxylic acids or acid chlorides to form amides, a cornerstone of peptide and small molecule synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): Coupling with electron-deficient aromatic or heteroaromatic systems.

-

Buchwald-Hartwig or Ullmann Coupling: Formation of C-N bonds with aryl halides.

Diagram of Further Synthetic Utility

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

N-BOC-3-(Propoxymethyl)azetidine: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and three-dimensional structure offer a unique combination of properties that are highly desirable in the design of novel therapeutics. Azetidine-containing molecules often exhibit improved solubility, metabolic stability, and cell permeability compared to their more flexible or planar counterparts.[1] The incorporation of an azetidine moiety can also lead to enhanced target engagement and selectivity by orienting substituents in a precise and conformationally constrained manner.[1] This guide provides an in-depth technical overview of N-BOC-3-(Propoxymethyl)azetidine, a valuable building block for the synthesis of innovative drug candidates across a spectrum of therapeutic areas, including oncology, infectious diseases, and neuroscience.[1][2]

Physicochemical Properties of N-BOC-3-(Propoxymethyl)azetidine

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design. N-BOC-3-(Propoxymethyl)azetidine is a stable, versatile intermediate amenable to a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 1373233-10-3 | Internal Data |

| Molecular Weight | 229.32 g/mol | Internal Data |

| Molecular Formula | C₁₂H₂₃NO₃ | Internal Data |

The N-BOC (tert-butyloxycarbonyl) protecting group provides several advantages. It enhances the lipophilicity of the molecule, often improving its solubility in common organic solvents used in synthesis.[3] Furthermore, the BOC group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the azetidine nitrogen.[4][5]

Synthesis of N-BOC-3-(Propoxymethyl)azetidine: A Practical Approach

The logical precursor for this synthesis is the commercially available N-BOC-3-(hydroxymethyl)azetidine. The synthesis can be conceptualized as a two-step process: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by nucleophilic substitution on a suitable propyl halide.

Caption: Synthetic workflow for N-BOC-3-(Propoxymethyl)azetidine.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a similar procedure for the synthesis of N-BOC-3-methoxyazetidine and represents a standard and reliable method for the preparation of the target compound.[9]

Materials:

-

N-BOC-3-(hydroxymethyl)azetidine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

1-Bromopropane (or 1-iodopropane) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-BOC-3-(hydroxymethyl)azetidine and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the 1-bromopropane dropwise via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-BOC-3-(Propoxymethyl)azetidine.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of the azetidine ring make it an attractive scaffold for modulating the properties of drug candidates.[1] N-BOC-3-(Propoxymethyl)azetidine serves as a versatile building block for introducing a 3-propoxymethyl-azetidine moiety into a larger molecule. This can be achieved after the deprotection of the BOC group to liberate the secondary amine, which can then participate in a variety of coupling reactions.

Caption: General workflow for the utilization of N-BOC-3-(Propoxymethyl)azetidine.

The introduction of the 3-propoxymethyl-azetidine fragment can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

-

Improved Physicochemical Properties: The ether linkage and the aliphatic chain can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The azetidine ring itself can disrupt planarity and improve aqueous solubility.[1]

-

Vectorial Exit: The three-dimensional nature of the azetidine ring can provide a "vectorial exit" for substituents, allowing for the exploration of new binding interactions within a target protein.

-

Metabolic Stability: The azetidine ring is generally more metabolically stable than other commonly used nitrogen-containing heterocycles.[1]

-

Novel Chemical Space: The use of such building blocks allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity profiles.

For instance, derivatives of 3-hydroxymethyl-azetidine have been successfully developed as potent inhibitors of polymerase theta (Polθ), an emerging cancer target.[10] This highlights the therapeutic potential of molecules containing the 3-substituted azetidine core. The propoxymethyl side chain of the title compound offers a variation on this theme, allowing for fine-tuning of properties such as lipophilicity and steric bulk.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-BOC-3-(Propoxymethyl)azetidine is not publicly available. Therefore, it is imperative to handle this compound with the care and precautions appropriate for a novel chemical entity. General safe laboratory practices should always be followed.[11]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Inhalation and Ingestion: Avoid inhalation of dust, vapors, or mists. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place.[11]

Given that many alkylating agents and some heterocyclic compounds can be irritants or have other toxicological properties, it is prudent to assume that N-BOC-3-(Propoxymethyl)azetidine and its precursors may be hazardous. A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

N-BOC-3-(Propoxymethyl)azetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties make it an attractive component for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a practical and reliable method for its preparation. As the demand for novel chemical matter continues to grow, the strategic application of such thoughtfully designed building blocks will be crucial in the development of the next generation of medicines.

References

-

G. S. Singh, M. D'hooghe, and N. De Kimpe, "Azetidines in medicinal chemistry: emerging applications and approved drugs," Archiv der Pharmazie, vol. 354, no. 1, p. e2000279, 2021. [Link]

-

A. Brandi, S. Cicchi, and F. M. Cordero, "Azetidines in medicinal chemistry: emerging applications and approved drugs," Chemical Reviews, vol. 108, no. 10, pp. 3988-4035, 2008. [Link]

- Google Patents, "CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3."

-

X. Ding et al., "Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors," Bioorganic & Medicinal Chemistry, vol. 104, p. 117662, 2024. [Link]

-

Master Organic Chemistry, "The Williamson Ether Synthesis." [Link]

-

Organic Chemistry Portal, "Boc-Protected Amino Groups." [Link]

-

A. O. H. El-Nassar, "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate," Molecules, vol. 28, no. 3, p. 977, 2023. [Link]

-

ChemRxiv, "An Approach to Alkyl Azetidines for Medicinal Chemistry." [Link]

-

ResearchGate, "Azetidines in medicinal chemistry: emerging applications and approved drugs." [Link]

-

Chem-Station, "Williamson Ether Synthesis." [Link]

-

Journal of Drug Delivery and Therapeutics, "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES." [Link]

-

Reddit, "Advice on N-boc deprotection in the presence of acid sensitive groups." [Link]

-

TSI Journals, "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine." [Link]

-

WordPress, "Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile." [Link]

-

P. J. Dunn et al., "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow," Organic Process Research & Development, vol. 28, no. 5, pp. 2097-2103, 2024. [Link]

-

Francis Academic Press, "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." [Link]

-

PubChem, "tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate." [Link]

-

MDPI, "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." [Link]

-

Quora, "How to do Williamson ether synthesis while I have tertiary amine in my compound." [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. francis-press.com [francis-press.com]

- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility and Stability of N-BOC-3-(Propoxymethyl)azetidine

Introduction

N-BOC-3-(Propoxymethyl)azetidine is a substituted azetidine derivative that holds significant interest for researchers in drug discovery and medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutics. Its rigid structure can favorably influence the conformational properties of a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The N-BOC (tert-butyloxycarbonyl) protecting group is commonly employed in organic synthesis to mask the reactivity of the azetidine nitrogen, allowing for selective modifications at other positions of the molecule.

This technical guide provides a comprehensive overview of the critical physicochemical properties of N-BOC-3-(Propoxymethyl)azetidine: its solubility in various solvent systems and its chemical stability under conditions relevant to pharmaceutical development. Understanding these parameters is paramount for its effective handling, formulation, and the interpretation of biological data.

I. Solubility Profile of N-BOC-3-(Propoxymethyl)azetidine

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various experimental assays. The solubility of N-BOC-3-(Propoxymethyl)azetidine is influenced by its molecular structure, which incorporates both hydrophobic (the BOC and propoxymethyl groups) and polar (the ether oxygen and the carbamate moiety) features.

General Solubility Characteristics

Based on its structure, N-BOC-3-(Propoxymethyl)azetidine is anticipated to be a non-polar to moderately polar, non-ionizable compound. It is expected to exhibit good solubility in a range of common organic solvents.[1] However, its aqueous solubility is predicted to be low due to the presence of the lipophilic BOC group and the overall hydrocarbon content.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed by visually observing the dissolution of a small amount of the compound in various solvents at ambient temperature.

Table 1: Predicted Qualitative Solubility of N-BOC-3-(Propoxymethyl)azetidine

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexanes, Toluene | Moderate to High | The alkyl and aryl groups of these solvents will effectively solvate the non-polar regions of the molecule. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions and are effective at solvating both the polar and non-polar portions of the molecule.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, interacting with the ether and carbamate oxygens. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The large non-polar surface area conferred by the BOC and propoxymethyl groups is expected to limit solubility in aqueous media. |

Quantitative Solubility Determination: Thermodynamic and Kinetic Solubility

For drug development purposes, a quantitative understanding of solubility is essential. Two key parameters are thermodynamic and kinetic solubility.[2]

-

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[2] The "gold standard" for its determination is the shake-flask method .[3][4]

-

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when introduced into an aqueous medium.[2] This is often used in high-throughput screening (HTS) to identify potential solubility liabilities early in the discovery process.[5]

This protocol is designed to provide a robust and accurate measurement of the thermodynamic solubility of N-BOC-3-(Propoxymethyl)azetidine in a given solvent.

-

Preparation of Supersaturated Solution: Add an excess amount of N-BOC-3-(Propoxymethyl)azetidine to a known volume of the test solvent (e.g., pH 7.4 PBS) in a sealed, low-adsorption vial. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but longer times may be necessary.[3]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation followed by careful filtration through a low-binding filter (e.g., PVDF) is recommended.[3]

-

Quantification: Analyze the concentration of N-BOC-3-(Propoxymethyl)azetidine in the clear supernatant using a validated analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt disproportionation) during the experiment.[3]

II. Stability Profile of N-BOC-3-(Propoxymethyl)azetidine

Assessing the chemical stability of a compound is a cornerstone of drug development. Stability data inform on appropriate storage conditions, potential degradation pathways, and the selection of compatible excipients in formulations. The stability of N-BOC-3-(Propoxymethyl)azetidine is primarily dictated by two structural features: the strained azetidine ring and the acid-labile N-BOC protecting group.

Potential Degradation Pathways

-

Acid-Mediated Deprotection: The N-BOC group is susceptible to cleavage under acidic conditions, yielding the free azetidine, isobutylene, and carbon dioxide.[6][7] This is a common and often desired transformation in synthesis, but an undesirable degradation pathway in a final compound.

-

Azetidine Ring Opening: The inherent ring strain of the azetidine nucleus makes it susceptible to nucleophilic attack, particularly under acidic conditions which can activate the ring by protonation of the nitrogen.[8] This can lead to the formation of ring-opened products.

-

Hydrolysis: While the ether and carbamate functionalities are generally stable, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The molecule does not contain obvious sites for facile oxidation, but this pathway should be experimentally evaluated as part of a comprehensive stability assessment.

-

Photodegradation: Exposure to light, particularly UV radiation, can sometimes induce degradation in organic molecules.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the compound under a variety of stress conditions to identify potential degradation products and establish a "stability-indicating" analytical method.[9][10][11] Such a method is capable of separating the intact drug from its degradation products, allowing for accurate quantification of the drug's purity over time.[12]

The following protocol outlines a systematic approach to investigating the stability of N-BOC-3-(Propoxymethyl)azetidine. A solution of the compound (e.g., in acetonitrile or a mixture of acetonitrile and water) is subjected to the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

-

Acid Hydrolysis:

-

Treat the compound solution with 0.1 M hydrochloric acid (HCl).

-

Incubate at elevated temperature (e.g., 60°C) and monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with an equivalent amount of base before analysis.

-

Rationale: To assess the lability of the N-BOC group and the potential for acid-catalyzed ring opening.[8][13]

-

-

Base Hydrolysis:

-

Treat the compound solution with 0.1 M sodium hydroxide (NaOH).

-

Incubate at elevated temperature and monitor over time.

-

Neutralize with an equivalent amount of acid before analysis.

-

Rationale: To evaluate the stability of the carbamate and ether linkages to basic conditions.

-

-

Oxidative Degradation:

-

Treat the compound solution with 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature and monitor over time.

-

Rationale: To determine the susceptibility of the molecule to oxidation.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat (e.g., 80°C).

-

Expose a solution of the compound to the same temperature.

-

Monitor over time.

-

Rationale: To assess the intrinsic thermal stability of the molecule in both the solid and solution states. Thermolytic deprotection of N-Boc groups has been reported.[14]

-

-

Photostability:

-

Expose a solution of the compound to a light source with a defined output (e.g., consistent with ICH Q1B guidelines).

-

Run a parallel experiment with the sample protected from light as a control.

-

Monitor over time.

-

Rationale: To determine if the compound is light-sensitive.

-

-

Primary Analysis: A reversed-phase HPLC (RP-HPLC) method with UV detection is the workhorse for stability studies.[9][12] The method should be developed to resolve the parent peak from all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Identification of Degradants: Liquid chromatography-mass spectrometry (LC-MS) is invaluable for obtaining the molecular weights of degradation products, which provides crucial clues to their structures.[15] Further structural elucidation may require isolation of the degradants followed by nuclear magnetic resonance (NMR) spectroscopy.

Caption: Workflow for forced degradation studies of N-BOC-3-(Propoxymethyl)azetidine.

III. Summary and Recommendations

-

Solubility: N-BOC-3-(Propoxymethyl)azetidine is expected to be readily soluble in a wide range of organic solvents but to have limited aqueous solubility. For biological assays, stock solutions in DMSO are appropriate, but care must be taken to avoid precipitation upon dilution into aqueous media. A thorough determination of its thermodynamic solubility in biorelevant media is recommended for compounds progressing toward in vivo studies.

-

Stability: The primary stability concerns for this molecule are the acid-labile N-BOC group and the strained azetidine ring. Exposure to acidic conditions should be avoided during storage and in formulations. Forced degradation studies are essential to fully characterize its stability profile and to develop a validated, stability-indicating analytical method for its quality control.

-

Storage: Based on its predicted stability profile, N-BOC-3-(Propoxymethyl)azetidine should be stored in a well-sealed container, protected from light, in a cool and dry place.

This guide provides a foundational understanding of the solubility and stability of N-BOC-3-(Propoxymethyl)azetidine. The experimental protocols described herein offer a robust framework for researchers to generate the necessary data to support their drug discovery and development efforts.

References

-

Bunnage, M. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

-

van den Heuvel, J. J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Capua, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

-

Raytor (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

-

Sravani, G., et al. (2023). Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug. ResearchGate. Available at: [Link]

-

CORESTA (2014). Determination of selected N-Nitrosoamino acids in smokeless tobacco products. Available at: [Link]

-

Brandt, P., et al. (2014). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. Available at: [Link]

-

Rheolution (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Reddit (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

-

Lai, Y., et al. (2023). Solubility Behavior and Data Correlation of N-Boc-N'-nitro-l-arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Chen, D. Y.-K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

-

Impact Factor (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic. Available at: [Link]

-

Lund University (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Pang, S., et al. (2022). General synthetic route for accessing azetidines via intermolecular... ResearchGate. Available at: [Link]

-

BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Kumar, P., et al. (2012). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica. Available at: [Link]

-

Oh, K., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters. Available at: [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Britton, J., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. raytor.com [raytor.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. bmglabtech.com [bmglabtech.com]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. impactfactor.org [impactfactor.org]

- 14. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of N-BOC-3-(Propoxymethyl)azetidine: A Guide for Researchers

This technical guide provides a detailed analysis of the spectroscopic properties of N-BOC-3-(Propoxymethyl)azetidine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related N-Boc-azetidine derivatives and fundamental spectroscopic principles to present a robust predictive analysis. This approach empowers researchers to identify, characterize, and utilize this compound with confidence in their synthetic endeavors.

Introduction to N-BOC-3-(Propoxymethyl)azetidine

N-BOC-3-(Propoxymethyl)azetidine, with the CAS Number 1373233-10-3, is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The N-BOC (tert-butoxycarbonyl) protecting group offers stability and facilitates synthetic transformations, while the 3-(propoxymethyl) substituent provides a handle for further functionalization or can directly contribute to the molecule's biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline.

Compound Profile:

| Property | Value | Source |

| Chemical Name | tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate | N/A |

| CAS Number | 1373233-10-3 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| SMILES | CCCOCC1CN(C1)C(=O)OC(C)(C)C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-BOC-3-(Propoxymethyl)azetidine. These predictions are based on the analysis of its constituent functional groups and comparison with experimentally determined data for structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the N-BOC group, the azetidine ring, and the propoxymethyl side chain. The chemical shifts are influenced by the electron-withdrawing effects of the carbamate and ether functionalities, as well as the ring strain of the azetidine core.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~4.05 | t | 2H | Azetidine CH₂ (adjacent to N) | The protons on the carbons adjacent to the nitrogen in the azetidine ring are expected to be deshielded and appear as a triplet due to coupling with the other ring protons. |

| ~3.70 | t | 2H | Azetidine CH₂ (adjacent to CH) | These protons are also part of the azetidine ring and are expected to appear as a triplet. |

| ~3.45 | t | 2H | -O-CH₂-CH₂-CH₃ | The methylene protons of the propoxy group adjacent to the ether oxygen are deshielded and should appear as a triplet. |

| ~3.40 | d | 2H | -CH-CH₂-O- | The methylene protons of the propoxymethyl side chain are diastereotopic and may appear as a doublet of doublets, but for simplicity, a doublet is predicted here. |

| ~2.80 | m | 1H | Azetidine CH | The methine proton on the azetidine ring is expected to be a multiplet due to coupling with the adjacent methylene protons. |

| ~1.58 | sextet | 2H | -O-CH₂-CH₂-CH₃ | The central methylene protons of the propoxy group will show a more complex splitting pattern, predicted here as a sextet. |

| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the BOC protecting group will appear as a sharp singlet. This is a characteristic signal for the N-BOC group.[2] |

| ~0.90 | t | 3H | -O-CH₂-CH₂-CH₃ | The terminal methyl protons of the propoxy group will appear as a triplet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~156.5 | C=O (carbamate) | The carbonyl carbon of the BOC group is highly deshielded and appears at a characteristic downfield shift. |

| ~79.5 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is also a characteristic signal for the N-BOC group. |

| ~73.0 | -O-CH₂-CH₂-CH₃ | The carbon of the propoxy group attached to the ether oxygen. |

| ~71.5 | -CH-CH₂-O- | The carbon of the propoxymethyl side chain attached to the ether oxygen. |

| ~54.0 | Azetidine CH₂ (adjacent to N) | The carbons of the azetidine ring adjacent to the nitrogen are deshielded. |

| ~34.0 | Azetidine CH | The methine carbon of the azetidine ring. |

| ~28.5 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group will appear as a strong signal. |

| ~22.8 | -O-CH₂-CH₂-CH₃ | The central carbon of the propoxy group. |

| ~10.6 | -O-CH₂-CH₂-CH₃ | The terminal methyl carbon of the propoxy group. |

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-BOC-3-(Propoxymethyl)azetidine in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-BOC-3-(Propoxymethyl)azetidine is expected to be dominated by the characteristic absorptions of the carbamate and ether groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale and Comparative Insights |

| 2975-2850 | Strong | C-H (alkane) | Stretching | These bands arise from the C-H stretching vibrations of the tert-butyl, propoxy, and azetidine methylene groups. |

| ~1695 | Strong | C=O (carbamate) | Stretching | The strong absorption of the carbonyl group in the N-BOC protecting group is a key diagnostic peak. The position is characteristic of a carbamate.[2] |

| ~1400 | Medium | C-N (carbamate) | Stretching | This band is associated with the C-N bond of the carbamate. |

| ~1160 | Strong | C-O (ether and carbamate) | Stretching | A strong and broad band is expected in this region due to the C-O stretching vibrations of both the ether linkage and the C-O bond of the carbamate. |

Experimental Protocol for IR Data Acquisition

A straightforward protocol for obtaining the IR spectrum is as follows:

-

Sample Preparation: The spectrum can be acquired using a neat liquid film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is suitable.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, N-BOC-3-(Propoxymethyl)azetidine is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

Predicted Major Fragment Ions (EI-MS):

| m/z | Ion | Rationale for Formation |

| 229 | [M]⁺˙ | Molecular ion |

| 173 | [M - C₄H₈]⁺˙ | Loss of isobutylene from the BOC group (McLafferty rearrangement) |

| 156 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical |

| 129 | [M - C₅H₉O₂]⁺ | Loss of the entire BOC group |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the propoxymethyl side chain |

| 57 | [C₄H₉]⁺ | tert-butyl cation, often the base peak for N-BOC protected compounds |

Predicted Mass Spectrum (Electrospray Ionization - ESI)

ESI is a softer ionization technique, and the spectrum is expected to be simpler, showing the protonated molecule.

Predicted Ion (ESI-MS):

| m/z | Ion | Rationale for Formation |

| 230 | [M + H]⁺ | Protonated molecule |

| 252 | [M + Na]⁺ | Sodium adduct |

Experimental Protocol for MS Data Acquisition

The following general procedure can be used for mass spectral analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with either an EI or ESI source. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over an appropriate m/z range.

Visualizing the Workflow and Structure

To aid in the understanding of the analytical workflow and the molecular structure, the following diagrams are provided.

Caption: Workflow for the spectroscopic characterization of N-BOC-3-(Propoxymethyl)azetidine.

Caption: Molecular structure of N-BOC-3-(Propoxymethyl)azetidine.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectroscopic data for N-BOC-3-(Propoxymethyl)azetidine. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this important synthetic building block. The detailed protocols and predicted data tables serve as a valuable resource for scientists engaged in the synthesis and application of novel azetidine-containing molecules in drug discovery and development.

References

-

PubChem. Azetidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Angene. N-BOC-3-(Propoxymethyl)azetidine. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

-

National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

-

National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. [Link]

-

National Center for Biotechnology Information. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

Sources

Unlocking the Therapeutic Potential of the Azetidine Scaffold: A Technical Guide to Investigating N-BOC-3-(Propoxymethyl)azetidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. This guide provides a comprehensive framework for evaluating the potential biological activity of a novel derivative, N-BOC-3-(Propoxymethyl)azetidine. While specific biological data for this compound is not yet established, its structural motifs suggest a high potential for therapeutic relevance. This document outlines a systematic approach, from initial in silico profiling to a tiered in vitro screening cascade, designed to elucidate its pharmacological profile. Detailed, field-proven experimental protocols are provided to empower researchers to undertake a rigorous investigation of this promising chemical entity.

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery

Azetidines have emerged as vital components in the design of novel therapeutics due to their unique structural and chemical properties. Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can pre-organize substituents into a conformation favorable for binding to a biological target. This can lead to a decrease in the entropic penalty upon binding and, consequently, higher affinity and potency. Furthermore, the sp3-rich character of the azetidine moiety often enhances solubility and metabolic stability, key attributes for successful drug candidates.

The versatility of the azetidine scaffold is evidenced by its presence in a wide array of approved drugs and clinical candidates with diverse pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects. This broad therapeutic landscape strongly suggests that novel, unexplored azetidine derivatives, such as N-BOC-3-(Propoxymethyl)azetidine, are worthy of thorough investigation.

Initial Characterization: Physicochemical and In Silico Profiling

Prior to embarking on extensive in vitro screening, a foundational understanding of the molecule's properties is essential. This initial phase combines computational prediction with basic laboratory measurements to guide the subsequent experimental design.

The Role of the N-BOC Protecting Group

The tert-butyloxycarbonyl (BOC) group is a common protecting group for amines in organic synthesis. It effectively masks the reactivity of the azetidine nitrogen, allowing for selective modifications at other positions of the molecule. It is crucial to recognize that the BOC group is often removed to reveal the free amine, which may be essential for biological activity. Therefore, the biological evaluation should ideally be conducted on both the N-BOC protected compound and its deprotected counterpart. The deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane.

In Silico ADMET Profiling

Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a novel compound.[1][2][3] These predictions can help to identify potential liabilities early in the drug discovery process and prioritize compounds for further testing. A variety of commercial and open-source software can be used to generate these predictions.[1]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~243.32 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution. |

| LogP (Lipophilicity) | ~1.5 - 2.5 | A balanced lipophilicity is crucial for membrane permeability and solubility. This predicted range is often associated with good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~40 - 60 Ų | TPSA is a key predictor of cell permeability and blood-brain barrier penetration. Values in this range suggest good membrane transport characteristics.[4] |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors in the N-BOC form may enhance membrane permeability. |

| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors is within the acceptable range for most drug-like molecules. |

| Rotatable Bonds | 5 | A low number of rotatable bonds (<10) is generally associated with higher oral bioavailability and metabolic stability. |

| Blood-Brain Barrier (BBB) Permeability | Possible | The physicochemical properties suggest that the compound may have the potential to cross the BBB, making it a candidate for CNS-related activities.[5][6][7] |

Note: The values in this table are estimates based on the structure of N-BOC-3-(Propoxymethyl)azetidine and should be confirmed experimentally.

A Proposed Strategy for Biological Evaluation

A tiered screening approach is recommended to efficiently probe the biological activity of N-BOC-3-(Propoxymethyl)azetidine and its deprotected form. This strategy begins with a broad assessment of cytotoxicity, followed by a panel of assays targeting therapeutic areas where azetidine-containing compounds have previously shown promise.

Caption: A tiered workflow for the biological evaluation of novel compounds.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for conducting the initial in vitro assays. These are established methods that provide reliable and reproducible data.

General Cytotoxicity Assessment: LDH Release Assay

Causality: Before assessing specific biological activities, it is crucial to determine the concentration range at which the compound is toxic to cells. The Lactate Dehydrogenase (LDH) release assay is a reliable method for measuring cell membrane integrity.[8] A compromised cell membrane leads to the release of the cytosolic enzyme LDH into the culture medium, which can be quantified through an enzymatic reaction that produces a colored product.

Step-by-Step Protocol:

-

Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well, clear-bottom, opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2X stock solution of N-BOC-3-(Propoxymethyl)azetidine and its deprotected analog in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 200 µM down to 0.1 µM).

-

Treatment: Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2X compound solutions to the appropriate wells.[8] Include wells for vehicle control (e.g., 0.1% DMSO), a positive control for maximum LDH release (e.g., 1% Triton X-100), and a no-cell background control.[8]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]

-

Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.

-

Readout: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

Antibacterial Screening: Broth Microdilution Assay

Causality: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents.[9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[10][11]

Step-by-Step Protocol:

-

Bacterial Inoculum Preparation: Culture a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10][11]

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X stock of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Causality: Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory drugs act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This assay uses lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cell line) to produce NO, and the inhibitory effect of the test compound on this process is measured.[12][13][14]

Step-by-Step Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with a known anti-inflammatory drug (e.g., dexamethasone).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

NO Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Readout: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the color developed.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Kinase Inhibition Screening: Generic Biochemical Assay

Causality: Kinases are a major class of drug targets, particularly in oncology. A generic biochemical assay can be used for initial screening against a panel of kinases to identify potential inhibitory activity.[15][16][17] These assays typically measure the transfer of a phosphate group from ATP to a substrate.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of the kinase of interest, a suitable substrate (e.g., a generic peptide), and ATP.